Cas no 1352227-38-3 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine)
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine, 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
- 6-Azaindole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
- (1H-PYRROLO[2,3-C]PYRIDIN-4-YL)BORONIC ACID PINACOL ESTER
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
- PB21542
- EN300-6736485
- DB-117485
- AKOS027250867
- 1352227-38-3
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrroleo[2,3-C]pyridine
- 1H-PYRROLO[2,3-C]PYRIDINE-4-BORONIC ACID PINACOL ESTER
- AS-43443
- SCHEMBL2272074
- CS-0175541
- MFCD21642070
- CEC22738
-
- MDL: MFCD21642070
- Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3
- InChI Key: PHCGSGGLCPMTHA-UHFFFAOYSA-N
- SMILES: O1B(C2=CN=CC3=C2C=CN3)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 244.1383080g/mol
- Monoisotopic Mass: 244.1383080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.1Ų
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM208152-250mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine |
1352227-38-3 | 0.95 | 250mg |
$260 | 2021-08-04 | |
| Alichem | A029190894-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine |
1352227-38-3 | 95% | 1g |
$975.00 | 2023-01-23 | |
| TRC | A965628-2.5mg |
6-Azaindole-4-boronic Acid Pinacol Ester |
1352227-38-3 | 2.5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | A965628-5mg |
6-Azaindole-4-boronic Acid Pinacol Ester |
1352227-38-3 | 5mg |
$ 65.00 | 2022-06-01 | ||
| TRC | A965628-25mg |
6-Azaindole-4-boronic Acid Pinacol Ester |
1352227-38-3 | 25mg |
$ 185.00 | 2022-06-01 | ||
| Matrix Scientific | 125392-1g |
6-Azaindole-4-boronic acid pinacol ester, 95+% |
1352227-38-3 | 95+% | 1g |
$1782.00 | 2023-09-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04640-5g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-c]pyridine |
1352227-38-3 | 95 | 5g |
$1885 | 2021-06-25 | |
| Chemenu | CM208152-250mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine |
1352227-38-3 | 95%+ | 250mg |
$260 | 2022-09-03 | |
| abcr | AB457473-250 mg |
(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid pinacol ester; . |
1352227-38-3 | 250MG |
€449.90 | 2023-07-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04640-1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-c]pyridine |
1352227-38-3 | 95% | 1g |
$785 | 2023-09-07 |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine Suppliers
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Introduction to 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 1352227-38-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, identified by the CAS number 1352227-38-3, is a sophisticated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This compound belongs to the class of borylated pyrrolopyridines, which are known for their broad utility in drug discovery and material science. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent enhances its compatibility with cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.
The pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic natural product structures and interact with biological targets. The borylation at the 4-position introduces a handle for further functionalization via palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. These transformations enable the construction of diverse libraries of derivatives with tailored pharmacological properties.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The development of efficient boronation techniques has allowed for the scalable production of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, facilitating its incorporation into high-throughput screening campaigns and drug development pipelines. For instance, researchers have leveraged this compound to synthesize novel kinase inhibitors by linking it to aryl or heteroaryl groups through cross-coupling reactions.
In the realm of chemical biology, this compound has been utilized to probe the structure-activity relationships (SAR) of pyrrolopyridine-based ligands. Studies have demonstrated its efficacy in modulating the activity of enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs), which are implicated in inflammatory diseases and cancer. The borylated moiety serves as a versatile platform for appending pharmacophores that enhance binding affinity and selectivity.
The utility of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine extends beyond drug discovery into materials science. Its ability to form stable organometallic complexes has been exploited in the development of luminescent probes and catalysts. For example, palladium complexes derived from this compound have shown promise in homogeneous catalysis for C-C bond formation reactions.
One particularly noteworthy application lies in the synthesis of bioconjugates for imaging and therapeutic purposes. The borylated pyrrolopyridine scaffold can be coupled to biomolecules such as antibodies or peptides via click chemistry approaches. This strategy has been employed to generate targeted therapeutics that exhibit improved pharmacokinetic profiles compared to conventional small-molecule drugs.
The growing interest in tetramethyl-1,3,2-dioxaborolan-2-yl containing compounds stems from their stability under various reaction conditions and their compatibility with modern synthetic techniques. Unlike traditional boronic acids or esters, which can suffer from oxidation or deprotonation issues, the tetramethyl-substituted boronate ester provides enhanced robustness during cross-coupling reactions. This stability is attributed to the electron-donating nature of the methyl groups, which shield the boron center from nucleophilic attack.
Future directions in the study of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine may include exploring its role in photodynamic therapy (PDT) and photoredox catalysis. The compound’s ability to undergo single-electron transfer (SET) processes makes it an attractive candidate for generating reactive oxygen species (ROS) under light irradiation. Such properties could be harnessed for both diagnostic and therapeutic applications.
Moreover, computational studies have begun to shed light on the mechanistic aspects of reactions involving this compound. Molecular modeling techniques have revealed that the tetramethyl-dioxaborolane moiety interacts with transition metals through specific coordination patterns. These insights have guided the optimization of catalytic systems for higher yields and selectivity in cross-coupling transformations.
The integration of 1H-pyrrolo[2,3-c]pyridine into drug discovery pipelines has been accelerated by advances in automated synthesis platforms. High-throughput boronation methods have enabled rapid access to libraries of borylated pyrrolopyridines for virtual screening and experimental validation. This approach has led to several hit compounds that are currently undergoing further optimization.
In conclusion,4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 1352227-38-3) represents a cornerstone molecule in modern synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics while also serving as a platform for innovative materials science applications.
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